molecular formula C11H9ClN2O3S B2911939 4-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid CAS No. 352699-95-7

4-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid

Cat. No. B2911939
CAS RN: 352699-95-7
M. Wt: 284.71
InChI Key: GLIYHNXMOHFKLT-UHFFFAOYSA-N
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Description

“4-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid” is a derivative of benzothiazole . Benzothiazole derivatives have been synthesized and studied for their anti-tubercular properties . They have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied using molecular docking . The structure-activity relationships of the new benzothiazole derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .


Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions during their synthesis. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary depending on the specific derivative and its synthesis process .

Mechanism of Action

The mechanism of action of benzothiazole derivatives is related to their anti-tubercular activity. They inhibit the growth of M. tuberculosis, showing better inhibition potency compared to standard reference drugs .

Safety and Hazards

While specific safety and hazard information for “4-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid” is not available, it’s important to handle all chemicals with care, using suitable protective clothing and avoiding contact with skin and eyes .

Future Directions

Benzothiazole derivatives, including “4-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid”, continue to be a topic of research due to their potential medicinal properties . Future research may focus on optimizing the synthesis process, studying their mechanisms of action in more detail, and evaluating their safety and efficacy in clinical trials.

properties

IUPAC Name

4-[(6-chloro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3S/c12-6-1-2-7-8(5-6)18-11(13-7)14-9(15)3-4-10(16)17/h1-2,5H,3-4H2,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIYHNXMOHFKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=N2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid

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